

Application Notes and Protocols: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Cat. No.: B1297830

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group can enhance the biological activity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl moiety can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This document provides detailed application notes, experimental protocols for its synthesis, and an analysis of its potential photochemical reaction mechanisms.

Data Presentation

Physical and Spectroscopic Properties

Property	Value	Reference
CAS Number	313-56-4	[4]
Molecular Formula	C ₁₁ H ₁₁ F ₃ O	[4]
Molecular Weight	216.20 g/mol	[4]
Appearance	Liquid	
Boiling Point	70-80 °C at 20 mmHg	[5]
Density	1.136 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.456	[5]
¹ H NMR	Predicted shifts would show signals for the aromatic protons and the three methyl groups on the mesitylene ring.	
¹³ C NMR	Predicted shifts would include signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the trimethylphenyl group.	
¹⁹ F NMR	A singlet is expected for the CF ₃ group.	
IR Spectroscopy	Characteristic absorption bands are expected for the C=O stretching of the ketone and C-F stretching of the trifluoromethyl group.	

Experimental Protocols

Synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone via Friedel-Crafts Acylation

The synthesis of **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone** is effectively achieved through the Friedel-Crafts acylation of mesitylene.^{[6][7][8]} This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride, to generate a trifluoroacylium ion from a trifluoroacetylating agent like trifluoroacetic anhydride. The highly activated mesitylene ring is then acylated to yield the desired product.

Materials and Reagents:

- Mesitylene (1,3,5-trimethylbenzene)
- Trifluoroacetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Crushed ice
- Round-bottom flask
- Addition funnel
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents).
- **Solvent Addition:** Add 100 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with stirring.
- **Acylation Agent Addition:** In the addition funnel, place a solution of trifluoroacetic anhydride (1.0 equivalent) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0 °C.
- **Aromatic Substrate Addition:** After the addition of the anhydride is complete, add a solution of mesitylene (1.0 equivalent) in 25 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the ice has melted.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- **Washing:** Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to afford **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone** as a liquid.

Reaction Mechanisms

Photochemical Reactions: Norrish Type I and Type II Cleavage

Upon absorption of UV light, ketones like **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone** can undergo photochemical reactions, primarily Norrish Type I and Type II cleavage.^[9]

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α -carbon-carbonyl bond to form two radical intermediates: a trifluoroacetyl radical and a mesityl radical.^[9] These radicals can then undergo several secondary reactions, including decarbonylation of the trifluoroacetyl radical to form a trifluoromethyl radical and carbon monoxide, followed by recombination of the radicals.

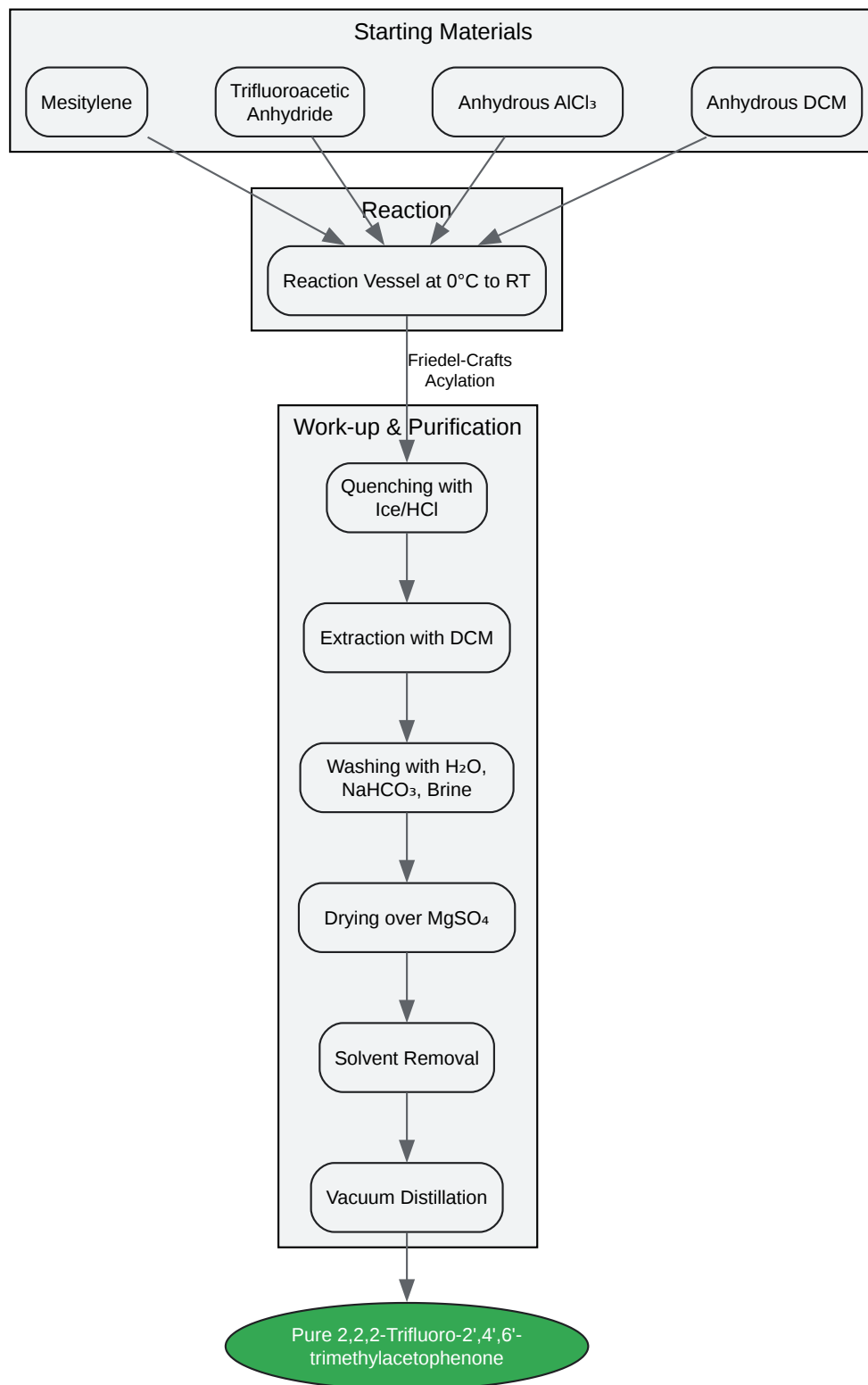
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ -hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.^[9] For **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone**, this would involve abstraction of a hydrogen from one of the ortho-methyl groups. The resulting biradical can then undergo either cyclization to form a cyclobutanol derivative (Yang cyclization) or cleavage to yield an enol and an alkene.

The specific pathway followed (Type I vs. Type II) and the subsequent product distribution will depend on the reaction conditions, including the solvent and the presence of radical quenchers. The steric hindrance from the ortho-methyl groups on the mesityl ring may influence the preferred reaction pathway.

Visualizations

Synthesis Workflow

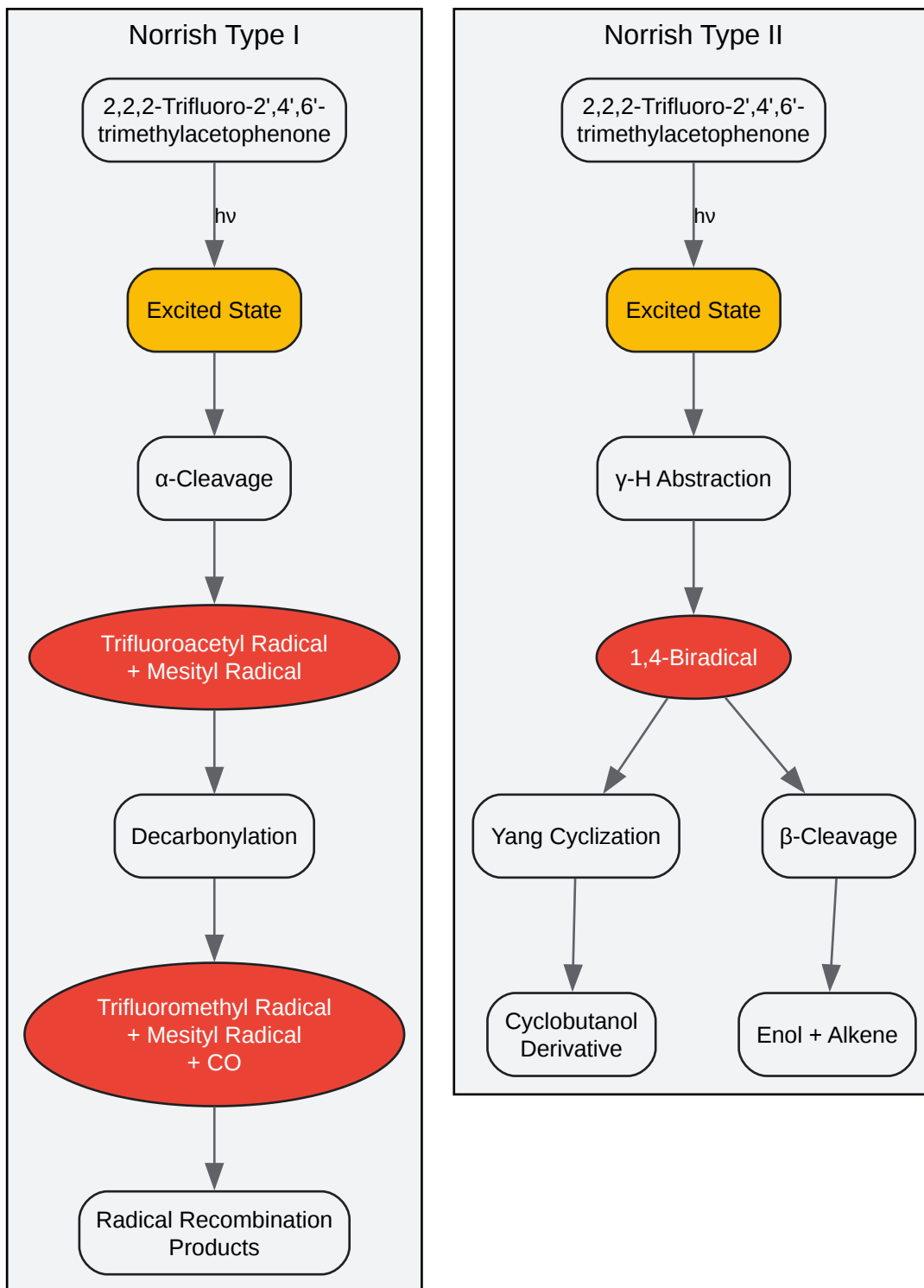
Synthesis Workflow of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

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Caption: A flowchart illustrating the key steps in the synthesis of **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone**.

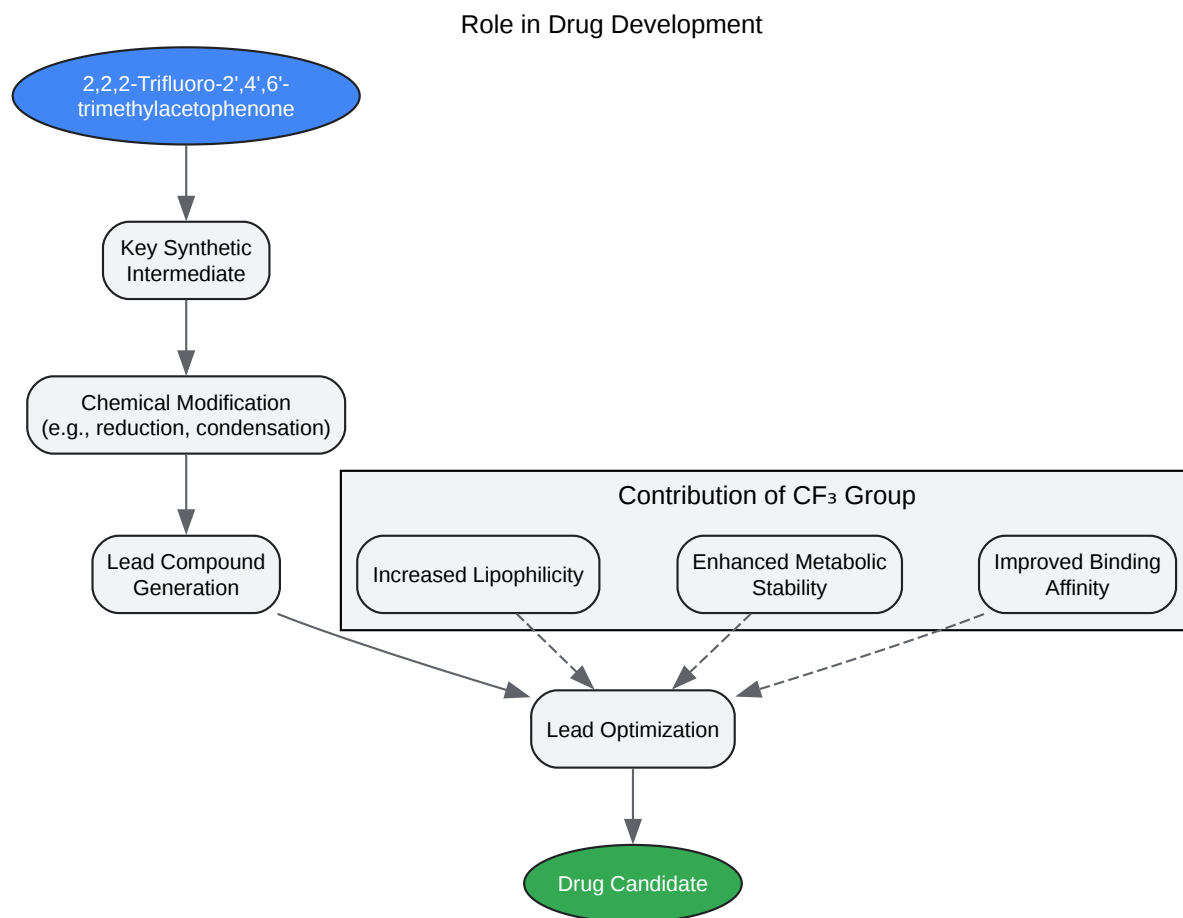
Proposed Photochemical Reaction Mechanisms

Norrish Type I and Type II Reactions

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Caption: Proposed photochemical pathways for **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone**.

Application in Drug Development



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Caption: Logical workflow of the application of **2,2,2-Trifluoro-2',4',6'-trimethylacetophenone** in drug discovery.

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